molecular formula C18H19ClN6O B2708408 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189434-61-3

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2708408
CAS No.: 2189434-61-3
M. Wt: 370.84
InChI Key: UGUVCDZZDUDRHO-UHFFFAOYSA-N
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Description

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H19ClN6O and its molecular weight is 370.84. The purity is usually 95%.
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Biological Activity

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a combination of azetidine and pyrazole moieties, which are known for their diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula of the compound is C17H21ClN4OC_{17}H_{21}ClN_{4}O with a molecular weight of approximately 332.83 g/mol. Its structure includes:

  • A chloropyridine moiety,
  • An azetidine ring ,
  • A pyrazole group.

These structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : The presence of the azetidine and pyrazole groups may allow the compound to interact with specific enzymes, potentially inhibiting their activity.
  • Receptor modulation : The chloropyridine component could facilitate binding to various receptors, altering cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds derived from the same structural framework. For instance, derivatives containing pyrazole rings have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . While specific data on the target compound's antimicrobial efficacy is limited, its structural analogs suggest a promising profile.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing the pyrazole moiety have been reported to induce apoptosis in cancer cells through mitochondrial pathways . The presence of the azetidine ring may enhance this effect by improving cellular uptake or by acting on specific cancer-related targets.

Neuropharmacological Effects

Compounds with azetidine and pyrazole structures have also been explored for their neuropharmacological effects. Some studies indicate potential anticonvulsant properties, which could be relevant for treating epilepsy or other seizure disorders . The mechanism might involve modulation of neurotransmitter systems or ion channels.

Case Studies

StudyCompoundFindings
1Pyrazole derivativesShowed significant antibacterial activity against E. coli and S. aureus
2Azetidine-containing compoundsInduced apoptosis in cancer cells via mitochondrial pathways
3Anticonvulsant screeningDemonstrated efficacy in preclinical seizure models

Properties

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-12-7-13(2)25(21-12)17-3-4-18(26)24(22-17)11-14-9-23(10-14)16-5-6-20-8-15(16)19/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUVCDZZDUDRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=NC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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